

In-Depth Technical Guide: Physical Properties of Ethyl 2-chlorohexanoate

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Compound of Interest

Compound Name: Ethyl 2-chlorohexanoate

Cat. No.: B15177528

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorohexanoate is a halogenated ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its reactivity is largely dictated by the presence of the chlorine atom at the alpha position to the carbonyl group, making it a versatile intermediate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physical properties of **Ethyl 2-chlorohexanoate**, detailed experimental protocols for its synthesis and characterization, and logical workflows for these processes.

Computed Physical and Chemical Properties

Due to a lack of extensive experimental data in publicly available literature, the physical properties of **Ethyl 2-chlorohexanoate** are primarily based on computational models. These calculated values provide valuable estimates for handling, reaction planning, and purification of the compound.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ ClO ₂	PubChem
Molecular Weight	178.65 g/mol	PubChem
IUPAC Name	ethyl 2-chlorohexanoate	PubChem
CAS Number	85153-52-2	PubChem
Canonical SMILES	<chem>CCCCC(C(=O)OCC)Cl</chem>	PubChem
InChI	InChI=1S/C8H15ClO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3	PubChem
XLogP3-AA (Lipophilicity)	2.9	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	6	PubChem
Exact Mass	178.076057 g/mol	PubChem
Monoisotopic Mass	178.076057 g/mol	PubChem
Topological Polar Surface Area	26.3 Å ²	PubChem
Heavy Atom Count	11	PubChem
Formal Charge	0	PubChem
Complexity	143	PubChem

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-chlorohexanoate** is not readily available in peer-reviewed literature, a representative procedure can be adapted from the well-documented synthesis of analogous α -halo esters. The following protocol is based on the synthesis of similar compounds and established organic chemistry principles.

Synthesis of Ethyl 2-chlorohexanoate via Esterification and Chlorination

This two-step process involves the initial formation of ethyl hexanoate followed by α -chlorination.

Step 1: Fischer Esterification of Hexanoic Acid

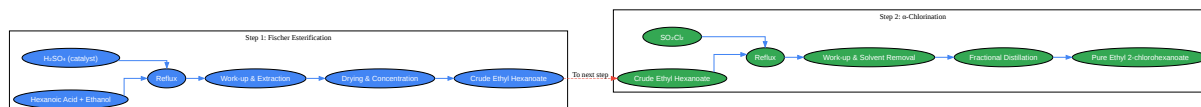
- **Apparatus Setup:** A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.
- **Reaction Mixture:** To the flask, add hexanoic acid (0.5 mol), absolute ethanol (1.5 mol, 3 equivalents), and concentrated sulfuric acid (2.5 mL) as a catalyst.
- **Reflux:** The mixture is heated to reflux and maintained at this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude ethyl hexanoate.

Step 2: α -Chlorination of Ethyl Hexanoate

- **Apparatus Setup:** A 250 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize evolved HCl.
- **Reaction Mixture:** The crude ethyl hexanoate (0.4 mol) is dissolved in a suitable solvent such as dichloromethane (100 mL).

- Chlorination: The solution is heated to a gentle reflux. Sulfuryl chloride (SO_2Cl_2) (0.44 mol, 1.1 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours. A radical initiator, such as a catalytic amount of benzoyl peroxide, can be added to facilitate the reaction.
- Reaction Monitoring: The reaction is monitored by Gas Chromatography (GC) or TLC to determine the consumption of the starting material.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed by distillation.
- Purification: The crude **Ethyl 2-chlorohexanoate** is purified by fractional distillation under reduced pressure to obtain the final product.

Mandatory Visualizations



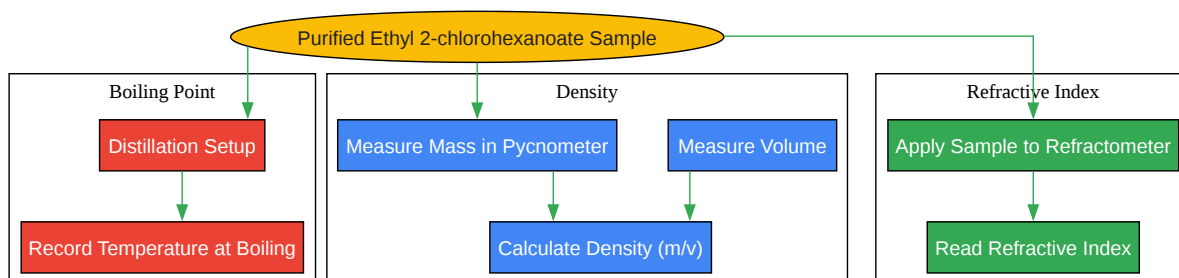
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Caption: Workflow for the synthesis of **Ethyl 2-chlorohexanoate**.

Methodologies for Determination of Physical Properties

The following are standard experimental protocols for determining the key physical properties of a liquid organic compound like **Ethyl 2-chlorohexanoate**.

- **Boiling Point Determination:** The boiling point can be determined by simple distillation or by using a micro-boiling point apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and the liquid actively boils is recorded. For purification, fractional distillation is employed, and the boiling point is the constant temperature at which the pure fraction distills.
- **Density Measurement:** The density of the liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated as mass per unit volume (g/cm^3).
- **Refractive Index Measurement:** The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a specified temperature and wavelength (usually the sodium D-line, 589 nm).



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Caption: Logical workflow for determining physical properties.

Conclusion

This technical guide consolidates the available computed data for **Ethyl 2-chlorohexanoate** and provides standardized, adaptable protocols for its synthesis and the determination of its key physical properties. For drug development professionals and researchers, this information

serves as a foundational resource for the safe handling, application, and further investigation of this versatile chemical intermediate. It is crucial to note that the physical properties presented are computational estimates, and experimental verification is recommended for any critical applications.

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